5-(2-chloro-4-nitrophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
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Overview
Description
5-(2-chloro-4-nitrophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound It features a furan ring, a nitrophenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-nitrophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible route could include:
Nitration: Introduction of a nitro group to a phenyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Furan Ring Formation: Construction of the furan ring through cyclization reactions.
Amidation: Formation of the carboxamide group by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitrophenyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen substitution reactions, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(2-chloro-4-nitrophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide: Similar in structure but with variations in functional groups.
2-chloro-4-nitrophenyl derivatives: Compounds with similar phenyl ring substitutions.
Furan-2-carboxamide derivatives: Compounds with similar furan ring and carboxamide groups.
Uniqueness
The unique combination of the nitrophenyl group, furan ring, and carboxamide functional group in this compound may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5/c17-13-8-10(19(21)22)3-4-12(13)14-5-6-15(24-14)16(20)18-9-11-2-1-7-23-11/h1-8H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXZIOUVKBXKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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